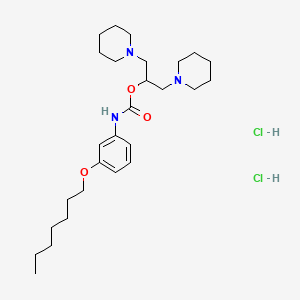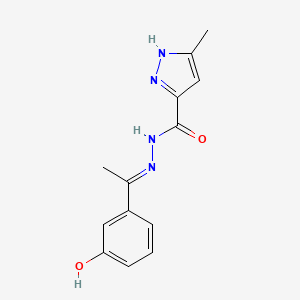![molecular formula C18H15ClN2O2S3 B11976665 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11976665.png)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-thiadiazole core: The 1,3,4-thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiadiazole intermediate.
Formation of the sulfanyl linkage: The sulfanyl linkage is formed by reacting the intermediate with a suitable thiol reagent.
Attachment of the 4-methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential therapeutic agent for treating bacterial and fungal infections due to its antimicrobial properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industrial Applications: Used as an intermediate in the synthesis of other biologically active compounds and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and methoxyphenyl groups are believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
- 2-({5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
- 2-({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
Uniqueness
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of the 4-chlorobenzyl and 4-methoxyphenyl groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H15ClN2O2S3 |
|---|---|
Peso molecular |
423.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15ClN2O2S3/c1-23-15-8-4-13(5-9-15)16(22)11-25-18-21-20-17(26-18)24-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3 |
Clave InChI |
NHHOMGQPNATHEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11976618.png)
![N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide](/img/structure/B11976624.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11976631.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B11976641.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11976643.png)
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11976656.png)
![9-Chloro-2-(3-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976662.png)

![2-chloro-6,7-bis(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976671.png)
